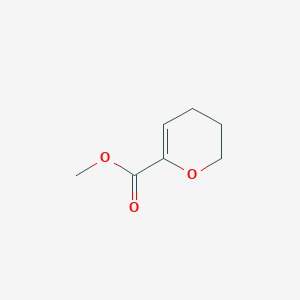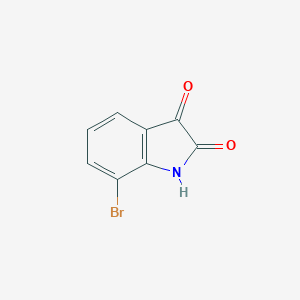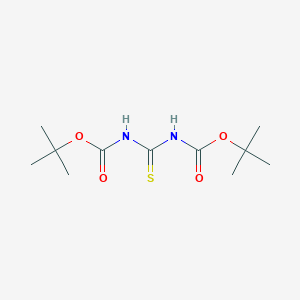
N,N'-ビス-tert-ブトキシカルボニルチオ尿素
概要
説明
N,N’-Bis-tert-butoxycarbonylthiourea is an organic compound with the chemical formula C11H20N2O4S. It is commonly used in organic synthesis as a protecting group for amines and as a reagent in the preparation of thiocarbonyl compounds. This compound appears as a white crystalline solid and is relatively stable under normal conditions .
科学的研究の応用
N,N’-Bis-tert-butoxycarbonylthiourea has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and as a reagent in the synthesis of thiocarbonyl compounds.
Biology: It is used in the synthesis of biologically active molecules, including guanidines, which have various biological activities.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
N,N’-Bis-tert-butoxycarbonylthiourea, also known as N,N’-Di-Boc-thiourea, is an organic compound that is primarily used as a protective group and labeling reagent in organic synthesis
Mode of Action
N,N’-Di-Boc-thiourea acts as a thioacylating agent for preparing thiocarbonyl compounds . It can also be used as a guanylating agent for the synthesis of guanidines, via guanylation of amines in the presence of Mukaiyama’s reagent as a promoter .
Result of Action
The result of N,N’-Di-Boc-thiourea’s action is the formation of thiocarbonyl compounds and guanidines, which are important intermediates in organic synthesis . These compounds can be used to synthesize a wide range of other organic compounds, including pharmaceuticals and materials.
Action Environment
N,N’-Di-Boc-thiourea is relatively stable under normal conditions, but it may decompose under high temperature and strong acid or base conditions . It is soluble in some organic solvents such as dimethylformamide (DMF) and dichloromethane . The compound should be stored in a dark place, sealed in dry, at room temperature . It should be handled carefully to avoid dust generation or splashing, and operations should be carried out in a well-ventilated place .
生化学分析
Biochemical Properties
N,N’-Bis-tert-butoxycarbonylthiourea is used as a guanylating agent for the synthesis of guanidines . It interacts with amines in the presence of Mukaiyama’s reagent as a promoter . The nature of these interactions involves the formation of thiocarbonyl compounds .
Molecular Mechanism
The molecular mechanism of N,N’-Bis-tert-butoxycarbonylthiourea involves its role as a guanylating agent in the synthesis of guanidines . It exerts its effects at the molecular level through guanylation of amines in the presence of Mukaiyama’s reagent . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable at room temperature but may decompose under high temperature or strong acid or base conditions .
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Bis-tert-butoxycarbonylthiourea can be synthesized through the reaction of thiourea with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
- Dissolve thiourea in tetrahydrofuran (THF) and cool the solution to 0°C.
- Add sodium hydride to the solution and stir for a few minutes.
- Add di-tert-butyl dicarbonate to the reaction mixture and allow it to warm to room temperature.
- Stir the reaction mixture for a couple of hours.
- Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate .
Industrial Production Methods
Industrial production methods for N,N’-Bis-tert-butoxycarbonylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or column chromatography .
化学反応の分析
Types of Reactions
N,N’-Bis-tert-butoxycarbonylthiourea undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with amines to form guanidines.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed under acidic conditions to yield the corresponding thiourea.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and Mukaiyama’s reagent as a promoter.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Substitution Reactions: Guanidines are the major products formed when N,N’-Bis-tert-butoxycarbonylthiourea reacts with amines.
Deprotection Reactions: The major product is thiourea after the removal of Boc groups.
類似化合物との比較
Similar Compounds
N,N’-Di-tert-butoxycarbonylthiourea: Similar in structure and function, used as a protecting group and reagent.
N,N’-Di-Boc-thiourea: Another name for N,N’-Bis-tert-butoxycarbonylthiourea, used interchangeably.
Uniqueness
N,N’-Bis-tert-butoxycarbonylthiourea is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. Its ability to act as both a protecting group and a reagent makes it versatile in various chemical transformations .
特性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJECDGWHHWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409351 | |
| Record name | N,N'-Di-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145013-05-4 | |
| Record name | N,N'-Di-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N,N'-Di-Boc-thiourea in organic synthesis?
A1: N,N'-Di-Boc-thiourea serves as a valuable reagent for introducing guanidine groups into molecules. Specifically, it's utilized in the synthesis of guanidines from primary amines. [] This reaction, catalyzed by iodine and employing tert-butyl hydroperoxide (TBHP), effectively yields guanidines with yields ranging from 40% to 99%. [] The use of TBHP is crucial as it oxidizes the HI byproduct, eliminating the need for additional base and making the reaction suitable for a wider range of primary amines, including those that are electronically or sterically deactivated. []
Q2: What makes N,N'-Di-Boc-thiourea particularly useful in the synthesis of thiazole-containing macrocycles?
A2: N,N'-Di-Boc-thiourea facilitates the solid-phase synthesis of peptide thioureas. [] These peptides can then be reacted with α-halo ketones to form thiazoles, which are important heterocyclic compounds. [] When strategically placed within a peptide sequence containing alkene groups, the formed thiazole core enables the creation of macrocycles via Ru-catalyzed ring-closing metathesis reactions. [] This approach allows for the synthesis of diverse 15-17 membered macrocycles, demonstrating the utility of N,N'-Di-Boc-thiourea in building complex molecular architectures. []
Q3: Are there any alternative synthetic routes to N,N'-Di-Boc-thiourea?
A3: Yes, a straightforward method for synthesizing N,N'-Di-Boc-thiourea involves reacting thiourea with di-tert-butyl dicarbonate in tetrahydrofuran (THF). [, ] This approach provides a reliable route to obtain the desired compound for various synthetic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


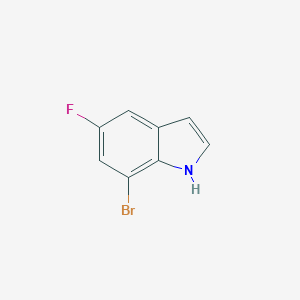
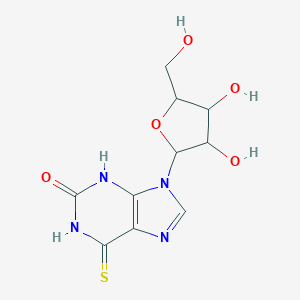
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

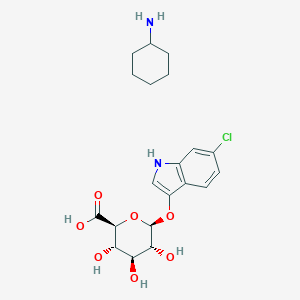
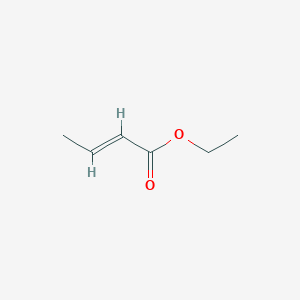

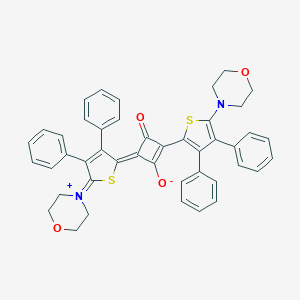

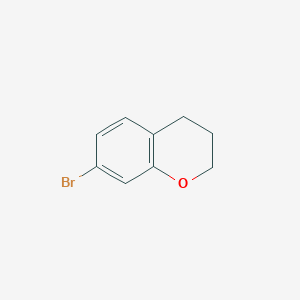
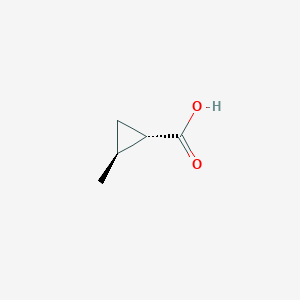
![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
